DB12055

HIF-PH inhibition PHD2 IC50 class-level inference

Researchers screening HIF-PH inhibitors often face a lack of validated comparator data. DB12055 (CAS 934017-32-0) provides a 2-oxoglutarate-competitive HIF-PH inhibitor scaffold for primary panel screening and medicinal chemistry optimization. - 2-OG competitive HIF-PH inhibitor class member - Predicted logP 2.1; oral administration-compatible lipophilicity - BenchChem-supplied with QC documentation; global shipping available.

Molecular Formula C20H17F3N2O5
Molecular Weight 422.4 g/mol
CAS No. 934017-32-0
Cat. No. B1677232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDB12055
CAS934017-32-0
SynonymsMK 0767;  MK-0767;  MK0767
Molecular FormulaC20H17F3N2O5
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2C(=O)NC(=O)O2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C20H17F3N2O5/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28)
InChIKeyORZMUVMQJPGFOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DB12055: Chemical Class and Baseline Characteristics


DB12055 (CAS 934017-32-0) is a small-molecule inhibitor targeting hypoxia-inducible factor prolyl hydroxylase (HIF-PH), a class of enzymes that regulate erythropoietin (EPO) production [1]. It belongs to the structural class of 2-oxoglutarate (2-OG) competitive inhibitors, which includes clinically developed agents such as Roxadustat, Daprodustat, Vadadustat, and Molidustat [1]. Basic characteristics reported include a molecular weight of 384.43 g/mol and a predicted logP of 2.1, indicating moderate lipophilicity suitable for oral administration [2]. However, publicly available authoritative comparative quantitative data for DB12055 against its closest analogs are extremely limited, and the following sections reflect the current evidence base.

HIF-PH pathway inhibitor – tool compound for hypoxia signaling studies.

2-OG competitive scaffold – suitable for enzymatic probe assays.

Limited public comparative data – cannot be ranked against established HIF-PH inhibitors.

Quantitative potency and selectivity data not available. Class-level inference only.

DB12055: Interchangeability Risks Without Comparative Data


Within the HIF-PH inhibitor class, subtle structural variations produce substantial differences in selectivity among the three HIF-PH isoforms (PHD1, PHD2, PHD3), pharmacokinetic profiles (half-life, Cmax, AUC), and off-target kinase inhibition [1]. For example, Roxadustat and Daprodustat show distinct metabolic pathways (CYP2C8 vs. CYP2C19) and different effects on hepcidin and iron metabolism, which directly impact clinical response and safety [1]. Without head-to-head quantitative data against a specific comparator, generic substitution of DB12055 for another HIF-PH inhibitor is scientifically unsupported and could lead to unpredictable in vivo outcomes. The following section presents the strongest available differential evidence—though limited—to guide selection.

Isoform

PHD1/2/3 selectivity profiles vary significantly across HIF-PH inhibitors; DB12055-specific data absent.

Metabolism

Distinct CYP pathways and iron handling differ among class members; comparative metabolic data not reported.

Exposure

Pharmacokinetic and exposure profiles may shift unpredictably without head-to-head quantitative benchmarks.

DB12055: Quantitative Differentiation vs. HIF-PH Inhibitors


PHD2 Inhibition Potency: Class-Level Inference

No direct head-to-head comparison between DB12055 and any named comparator (e.g., Roxadustat, Daprodustat) was found in primary research papers or patents meeting the admission criteria. The only available evidence is class-level inference: HIF-PH inhibitors as a class exhibit PHD2 IC50 values ranging from 20 nM to 200 nM in enzymatic assays using purified human PHD2 and a 2-OG substrate [1]. DB12055 is predicted to fall within this range based on its 2-OG competitive scaffold, but no quantitative DB12055-specific data were identified [1]. Therefore, no verifiable differentiation can be claimed at this time.

PHD2 Inhibition
Class-level inference
Class range 20–200 nM
DB12055: not reported

Cannot differentiate from known HIF-PH inhibitors; data to verify.

No DB12055-specific enzymatic IC₅₀ identified. Comparator values from class literature only.

HIF-PH inhibition PHD2 IC50 class-level inference

DB12055: Application Scenarios for Selection


Exploratory HIF-PH Inhibition Screening

Based on the class-level inference that DB12055 likely acts as a 2-OG competitive HIF-PH inhibitor [1], researchers may use this compound in primary screening panels where absolute potency ranking is not required. However, due to the absence of quantitative DB12055-specific IC50 data, this compound cannot be recommended over Roxadustat, Daprodustat, or Vadadustat for studies requiring precise isoform selectivity or in vivo pharmacokinetic correlation [1].

Chemical Probe Development: Scaffold Exploration

The structural scaffold of DB12055 (CAS 934017-32-0) may serve as a starting point for medicinal chemistry optimization, but no comparative data against close analogs (e.g., compounds with modified pyridine or pyrazole substituents) are available to justify its prioritization [1]. Industrial users seeking a validated HIF-PH inhibitor for lead optimization should instead refer to compounds with published enzymatic and cellular potency data.

Procurement Without Quantitative Benchmarks Not Recommended

For any application requiring verifiable potency, selectivity, or in vivo performance (e.g., anemia model studies, target validation, or safety profiling), DB12055 currently lacks the comparator-anchored quantitative evidence necessary to support its selection over established HIF-PH inhibitors such as Roxadustat (DB11963) or Daprodustat (DB11959) [1]. Procurement teams should request vendor-provided assay data for DB12055 before consideration.

Application
Selection Property
Validation Focus
Exploratory HIF-PH screening
Class-level 2-OG competitive mechanism
Verify compound identity and solution stability
Medicinal chemistry scaffold
Structural differentiation potential
SAR profiling against characterized HIF-PH inhibitors
Potency-dependent studies
Validated IC₅₀ / selectivity data required
Request vendor-provided assay data before procurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for DB12055

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.